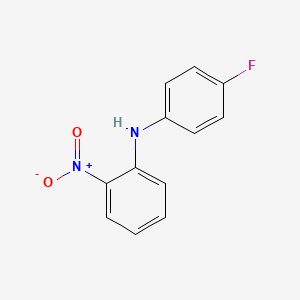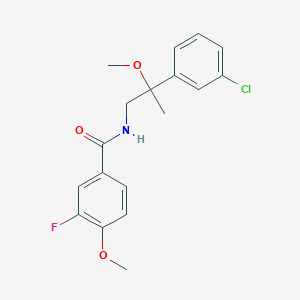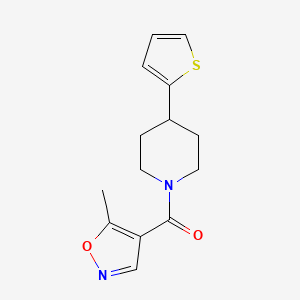
N-(1,3-dioxoisoindol-5-yl)-1-methyl-4-nitropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxoisoindol-5-yl)-1-methyl-4-nitropyrazole-3-carboxamide, commonly known as DMF-DMA, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound is particularly interesting due to its unique chemical structure and potential to interact with various biological systems.
Wirkmechanismus
The exact mechanism of action of DMF-DMA is not fully understood, but it is thought to interact with various biological targets, including enzymes and receptors. This compound has been shown to modulate the activity of several key signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have a range of biochemical and physiological effects, including the modulation of gene expression, the inhibition of inflammatory cytokine production, and the induction of antioxidant enzymes. This compound has also been shown to have anti-proliferative effects on cancer cells and to promote cell death via apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMF-DMA as a research tool is its ability to modulate multiple biological targets, making it a potentially useful compound for studying complex biological systems. However, one limitation of DMF-DMA is that it can be difficult to work with due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are several potential future directions for research on DMF-DMA. One area of interest is the development of more potent and selective analogs of this compound, which could be used to study specific biological targets. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of DMF-DMA in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of DMF-DMA and its potential applications in various scientific fields.
Synthesemethoden
DMF-DMA can be synthesized using a variety of methods, including the reaction of 1-methyl-4-nitropyrazole-3-carboxylic acid with N-(1,3-dioxoisoindolin-5-yl) chloroacetamide. This reaction can be carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product can be purified using techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DMF-DMA has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O5/c1-17-5-9(18(22)23)10(16-17)13(21)14-6-2-3-7-8(4-6)12(20)15-11(7)19/h2-5H,1H3,(H,14,21)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVBJICSSQZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-1-methyl-4-nitropyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800398.png)

![(3Z)-4-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(4-methylbenzenesulfonyl)but-3-en-2-one](/img/structure/B2800401.png)

![7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2800406.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2800409.png)


![N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2800412.png)
![Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800414.png)
![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride](/img/structure/B2800418.png)